molecular formula C11H12ClNO2S2 B2525910 5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034553-28-9

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2525910
CAS RN: 2034553-28-9
M. Wt: 289.79
InChI Key: RUUCSVLSJRWWPN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group is often involved in substitution reactions, while the chlorophenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds containing a sulfonyl group often have strong acidic properties .

Scientific Research Applications

High-Energy Density Compounds (HEDCs) Design

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane: has been studied theoretically for its potential as a high-energy density compound (HEDC). These compounds play a crucial role in modern military and civil applications. Researchers have focused on improving detonation properties while maintaining stability. Key findings include:

  • Density and Detonation Properties : The number of aza nitrogen atoms and NO₂ groups significantly impact heat of formation (HOF), density, and detonation properties. A7, A8, B8, C8, D7, E7, F7, and G6 are potential HEDCs, with detonation velocities ranging from 5.77 to 9.65 km/s and pressures from 12.30 to 43.64 GPa. Notably, A8, B8, C8, and D7 outperform the well-known caged nitramine CL-20 .

Organic Synthesis and Medicinal Chemistry

The unique bicyclo[2.2.1]heptane scaffold offers opportunities for organic synthesis. Researchers explore its derivatives for drug development, especially in tropane alkaloids. The 8-azabicyclo[3.2.1]octane core, found in tropanes, exhibits diverse biological activities .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, sulfonylureas, which also contain a sulfonyl group, are used in medicine and agriculture and work by inhibiting certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

5-(3-chlorophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S2/c12-8-2-1-3-11(4-8)17(14,15)13-6-10-5-9(13)7-16-10/h1-4,9-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUCSVLSJRWWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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